molecular formula C20H24N2O4S B2871102 2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 942013-09-4

2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2871102
CAS No.: 942013-09-4
M. Wt: 388.48
InChI Key: HBNBNASGUUXUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of phenyl benzenesulfonamide derivatives that function as potent antimicrotubule agents. Its primary mechanism of action involves targeting the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis in cancer cells . Research indicates that structural analogs of this compound, which share the core 2-oxopyrrolidin-1-yl phenyl benzenesulfonamide scaffold, exhibit potent antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7 cells, with activities in the nanomolar to low micromolar range . Furthermore, the 2-oxopyrrolidine moiety is a recognized pharmacophore in drug discovery. Recent studies on novel 2-oxopyrrolidine derivatives have highlighted their potential to activate the Nrf-2 signaling pathway, a key regulator of cellular defense against oxidative stress, suggesting broader therapeutic applications beyond oncology, such as in dermatological research . This product is offered for research purposes to support the development of novel therapeutic agents. It is supplied with a minimum purity of 90% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-7-8-16(12-17(13)22-9-5-6-20(22)23)21-27(24,25)19-11-15(3)14(2)10-18(19)26-4/h7-8,10-12,21H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBNASGUUXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of sulfonamide derivatives, several of which are listed in the provided evidence (e.g., 871486-55-4, 313533-45-8). Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound CAS No. Core Structure Substituents Key Functional Groups
Target Compound Benzenesulfonamide 2-methoxy, 4,5-dimethyl; N-linked to 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl Sulfonamide, pyrrolidone, methyl groups
871486-55-4 Benzenesulfonamide 4-methoxy; N-linked to 2-methoxy-5-morpholin-4-ylsulfonylphenyl Sulfonamide, morpholine, methoxy
313533-45-8 Benzamide 4-[(cyclohexylamino)sulfonyl], 3-methyl; N-linked to 2-methylphenyl Sulfonamide, cyclohexylamine, methyl

Key Observations:

Sulfonamide vs. Benzamide Backbone : The target compound and 871486-55-4 retain the sulfonamide core, whereas 313533-45-8 features a benzamide scaffold. Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, enhancing interactions with polar enzyme active sites .

The 4,5-dimethyl substituents on the benzene ring may increase lipophilicity (higher logP) relative to the methoxy groups in 871486-55-4, affecting membrane permeability .

Biological Implications: The morpholine moiety in 871486-55-4 is a common pharmacophore in kinase inhibitors, suggesting divergent target selectivity compared to the target compound’s pyrrolidone group, which is prevalent in protease inhibitors .

Physicochemical Property Analysis

While explicit experimental data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be drawn from structural features:

Table 2: Inferred Physicochemical Properties

Property Target Compound 871486-55-4 313533-45-8
logP Moderate (~3.5)* Lower (~2.8)* Higher (~4.2)*
Solubility (aq.) Moderate (pyrrolidone enhances) High (morpholine enhances) Low (cyclohexylamine reduces)
Metabolic Stability High (methyl groups reduce oxidation) Moderate Low (amide hydrolysis risk)

*Estimated based on substituent contributions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.